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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B7826080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the

antiretroviral drug lopinavir and its primary oxidative metabolites. The information is intended to

support research and development efforts in the field of HIV therapeutics and drug metabolism.

While extensive data is available for the parent drug, lopinavir, which is co-administered with

ritonavir to boost its plasma concentrations, there is a notable lack of quantitative

pharmacokinetic data for its major metabolites in humans.

Lopinavir Pharmacokinetics
Lopinavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the

liver.[1] To counteract its rapid metabolism and low oral bioavailability, lopinavir is co-formulated

with ritonavir, a potent inhibitor of CYP3A4.[2] This co-administration significantly increases

lopinavir's plasma concentrations and therapeutic efficacy.

The pharmacokinetic parameters of lopinavir, when administered as lopinavir/ritonavir, have

been well-characterized in numerous studies. Below is a summary of key pharmacokinetic

parameters from a study in healthy adult volunteers receiving a standard dose of 400/100 mg

of lopinavir/ritonavir twice daily.

Table 1: Pharmacokinetic Parameters of Lopinavir in Healthy Adults (400/100 mg

Lopinavir/Ritonavir Twice Daily)
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Parameter
Geometric Mean (90% Confidence
Interval)

Cmax (ng/mL) 11965 (10512 - 13618)

Tmax (hr) ~4

AUC0–12 (ng·h/mL) 99599 (87504 - 113351)

Half-life (t½) (hr) 5 - 6

Data sourced from a study in HIV-negative volunteers.[3]

Major Metabolites of Lopinavir
Lopinavir undergoes extensive oxidative metabolism, resulting in several metabolites. The

primary metabolic pathway involves oxidation of the dimethoxyphenethyl group and the cyclic

urea moiety.[4] In human plasma, unchanged lopinavir accounts for the vast majority of the

circulating drug-related material (>88%), with only small quantities of its oxidative metabolites

detected.[4]

The major oxidative metabolites identified in human plasma are:

M1: Oxidative metabolite

M3/M4: Isomeric oxidative metabolites

While these are the predominant metabolites, their plasma concentrations are low, and detailed

in vivo pharmacokinetic data such as Cmax, Tmax, AUC, and half-life are not available in the

published literature. However, in vitro studies have indicated that the M1 and M3/M4

metabolites possess antiviral potency comparable to the parent drug, lopinavir.

Experimental Protocols
Determination of Lopinavir Pharmacokinetics in Human
Plasma
The pharmacokinetic parameters of lopinavir are typically determined through the analysis of

plasma samples collected over a specific time course following drug administration. A common
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and robust analytical technique for this purpose is High-Performance Liquid Chromatography

coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Collection and Preparation:

Blood samples are collected from subjects at predetermined time points after the

administration of lopinavir/ritonavir.

Plasma is separated from the whole blood by centrifugation.

A protein precipitation step is performed to remove larger molecules from the plasma

sample. This is often achieved by adding a solvent like acetonitrile or methanol.

The supernatant is then further purified using liquid-liquid extraction or solid-phase extraction

to isolate the analytes of interest (lopinavir and an internal standard).

The extracted sample is evaporated to dryness and then reconstituted in a mobile phase-

compatible solvent for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate

lopinavir from other plasma components. The mobile phase typically consists of a mixture of

an aqueous component (e.g., ammonium acetate buffer or formic acid in water) and an

organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.

Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray

ionization (ESI) source is used for detection. The analysis is performed in multiple reaction

monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-

to-product ion transitions are monitored for lopinavir and the internal standard to ensure

accurate quantification.

Data Analysis:

The concentration of lopinavir in each plasma sample is determined by comparing the peak

area ratio of lopinavir to the internal standard against a calibration curve. Pharmacokinetic
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parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the resulting

plasma concentration-time data using non-compartmental analysis.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7826080?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884825/
https://go.drugbank.com/drugs/DB01601
https://pmc.ncbi.nlm.nih.gov/articles/PMC3594886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3594886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3594886/
https://pubmed.ncbi.nlm.nih.gov/15497688/
https://pubmed.ncbi.nlm.nih.gov/15497688/
https://www.benchchem.com/product/b7826080#pharmacokinetic-comparison-of-lopinavir-and-its-major-metabolites
https://www.benchchem.com/product/b7826080#pharmacokinetic-comparison-of-lopinavir-and-its-major-metabolites
https://www.benchchem.com/product/b7826080#pharmacokinetic-comparison-of-lopinavir-and-its-major-metabolites
https://www.benchchem.com/product/b7826080#pharmacokinetic-comparison-of-lopinavir-and-its-major-metabolites
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7826080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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